M+2 Mass Shift for Selective Detection
Dimethyl terephthalate-13C2-1 incorporates two 13C atoms, replacing two 12C atoms in the native DMT molecule, resulting in a clear M+2 mass shift (+2 Da) . This mass difference is sufficient to distinguish the labeled internal standard from the natural isotope pattern of the unlabeled analyte in a mass spectrometer [1]. This contrasts with single 13C labeling (M+1 shift), which is more prone to interference from the naturally abundant 13C isotope of the target analyte, potentially compromising quantification accuracy at low concentrations.
| Evidence Dimension | Mass shift relative to unlabeled analyte (M+0) |
|---|---|
| Target Compound Data | +2 Da (M+2) |
| Comparator Or Baseline | +1 Da (M+1) for single 13C-labeled analog |
| Quantified Difference | 2 Da vs. 1 Da |
| Conditions | Mass spectrometry, calculated from molecular formula |
Why This Matters
The M+2 shift minimizes isotopic cross-talk between the analyte and internal standard signals, a critical factor for achieving low limits of quantification (LOQ) and high precision in trace analysis.
- [1] Restek. (2015, October 25). Choosing an Internal Standard. Retrieved from https://discover.restek.com/ View Source
